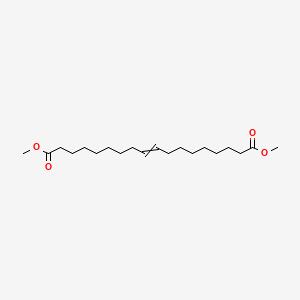

9-Octadecenedioic acid, 1,18-dimethyl ester

Overview

Description

9-Octadecenedioic acid, 1,18-dimethyl ester is an organic compound with the molecular formula C20H36O4. It is a diester derived from 9-octadecenedioic acid and methanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenedioic acid, 1,18-dimethyl ester typically involves the esterification of 9-octadecenedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

C18H32O4+2CH3OH→C20H36O4+2H2O

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of a catalyst and controlled temperature conditions ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: In chemistry, 9-octadecenedioic acid, 1,18-dimethyl ester is used as a precursor for the synthesis of other complex molecules. It serves as an intermediate in organic synthesis and polymer chemistry.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals and biologically active molecules. Its derivatives are studied for their antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, it is used as a plasticizer, lubricant, and stabilizer in the production of polymers, resins, and coatings. It also finds applications in the manufacture of adhesives, inks, and paints.

Mechanism of Action

The mechanism by which 9-octadecenedioic acid, 1,18-dimethyl ester exerts its effects depends on its chemical interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.

Comparison with Similar Compounds

Dimethyl octadecanedioate: Similar in structure but lacks the double bond present in 9-octadecenedioic acid, 1,18-dimethyl ester.

Dimethyl sebacate: Another diester with a shorter carbon chain and different physical properties.

Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and physical properties. This double bond allows for additional functionalization and makes it a versatile intermediate in organic synthesis.

Biological Activity

9-Octadecenedioic acid, 1,18-dimethyl ester, also known as dimethyl 9-octadecenedioate, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chain and the presence of two ester functional groups, which may influence its solubility, permeability, and overall biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{20}H_{38}O_4

- Molecular Weight : 342.52 g/mol

Antimicrobial Properties

Research has indicated that fatty acid derivatives exhibit antimicrobial properties. A study examining various fatty acid esters found that certain compounds demonstrated significant inhibition against a range of bacteria and fungi. Specifically, the dimethyl ester form of 9-octadecenedioic acid showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. Preliminary studies have suggested that 9-octadecenedioic acid derivatives can reduce pro-inflammatory cytokine production in vitro. This property may be beneficial in developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease.

Lipid Metabolism

The compound's structure allows it to interact with lipid metabolism pathways. Some studies have shown that fatty acid esters can influence lipid profiles in animal models, potentially leading to decreased triglyceride levels and improved cholesterol profiles. This could have implications for cardiovascular health.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fatty acid esters, including 9-octadecenedioic acid dimethyl ester. Results indicated a notable reduction in bacterial growth at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's long-chain structure contributes to its membrane-disrupting ability.

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects of various fatty acids were assessed using human cell lines. The results showed that treatment with 9-octadecenedioic acid dimethyl ester significantly reduced the levels of TNF-alpha and IL-6 when compared to untreated controls, suggesting its potential use in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Properties

CAS No. |

13481-97-5 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

dimethyl (E)-octadec-9-enedioate |

InChI |

InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+ |

InChI Key |

HGGLIXDRUINGBB-ONEGZZNKSA-N |

Isomeric SMILES |

COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.